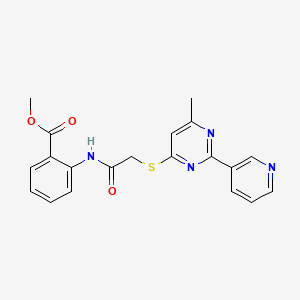![molecular formula C17H25N3OS B2412491 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide CAS No. 392320-84-2](/img/structure/B2412491.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide” is a compound that contains an adamantyl group, a thiadiazol group, and a methylbutanamide group . The adamantyl group is a tricyclic cage structure often used in medicinal chemistry due to its favorable properties . The thiadiazol group is a heterocyclic aromatic group found in some bioactive molecules .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Adamantyl chalcones were prepared by condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde in the presence of suitable condensing agent KOH .Molecular Structure Analysis
The molecule contains several functional groups that might be of interest for researchers. These include: A 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules. An adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties. A methoxy group (OCH3), which can affect the solubility and biological activity of a molecule. A benzamide group, a common functional group in many drugs.Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Aplicaciones Científicas De Investigación
Crystallographic Studies and Noncovalent Interactions
Research has focused on understanding the crystal structure and noncovalent interactions of adamantane-1,3,4-thiadiazole derivatives. El-Emam et al. (2020) synthesized three adamantane-1,3,4-thiadiazole hybrid derivatives and determined their crystal structures, revealing the significance of intra- and intermolecular interactions characterized by the quantum theory of atoms-in-molecules (QTAIM) approach. These studies help in understanding the molecular interactions and stability of such compounds (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Kadi et al. (2010) explored the antimicrobial and anti-inflammatory activities of new 1-adamantanyl-1,3,4-thiadiazole derivatives, finding that some compounds showed marked activity against gram-positive bacteria, and others were highly active against gram-negative bacteria. Additionally, certain derivatives exhibited anti-inflammatory activity in vivo, highlighting their therapeutic potential (Kadi et al., 2010).
Enzyme Inhibition for Therapeutic Applications
Adamantane derivatives have been shown to function as inhibitors for specific enzymes, offering therapeutic potential. Lee et al. (2014) reported that 3-amino-N-adamantyl-3-methylbutanamide derivatives serve as inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), indicating their potential in treating disorders related to this enzyme's activity (Lee et al., 2014).
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-3-4-14(21)20(2)16-19-18-15(22-16)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-13H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMFIWUQQJZSBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)
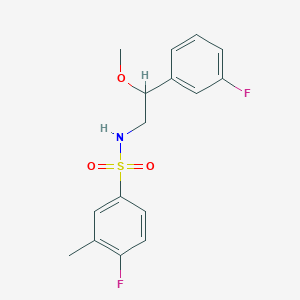
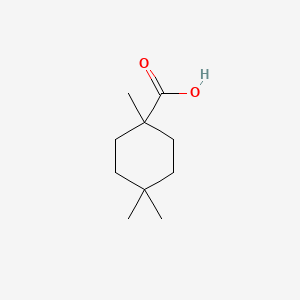
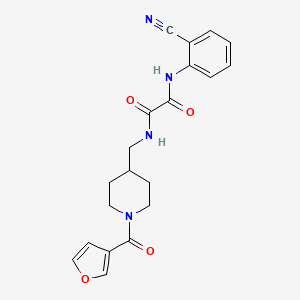
![3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412412.png)
![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)
![4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2412418.png)
![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2412419.png)
![3-amino-10-oxo-6,6a,7,8,14,15-hexahydro-5H,10H-7,14-methanopyrido[1',2':5,6][1,5]diazocino[1,2-a]quinoline-6-carboxylic acid](/img/structure/B2412420.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B2412421.png)
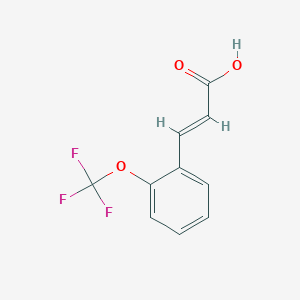
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide](/img/no-structure.png)
